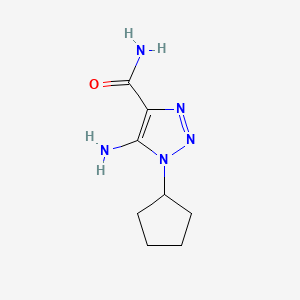
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- is a cyclic siloxane compound with the molecular formula C10H24O4Si4. This compound is characterized by its unique structure, which includes a ring of silicon and oxygen atoms with vinyl and methyl groups attached. It is commonly used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- typically involves the hydrolysis of dimethyldichlorosilane, followed by a condensation reaction to form the cyclic siloxane structure. The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the formation of the cyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out through a continuous process that involves the distillation of the reaction mixture to separate the desired cyclic siloxane from other by-products. This method ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The vinyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include epoxides, silane derivatives, and substituted siloxanes, which have various applications in different industries.
Aplicaciones Científicas De Investigación
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its stability and reactivity.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- exerts its effects involves the interaction of its silicon-oxygen backbone with various molecular targets. The vinyl groups provide sites for further chemical modification, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-6,8-divinyl-
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-4,8-diphenyl-
- Cyclotetrasiloxane, 2,2,4,4,6,8-hexamethyl-
Uniqueness
Cyclotetrasiloxane, 2,4-diethenyl-2,4,6,6,8,8-hexamethyl- is unique due to the presence of both vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in the synthesis of advanced materials and in industrial processes.
Propiedades
Número CAS |
17980-61-9 |
|---|---|
Fórmula molecular |
Bi4O9Si3-2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)

